9H-fluorene-9-carbonyl chloride
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
9H-fluorene-9-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClO/c15-14(16)13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZVDEVQOPPKHFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90364921 | |
| Record name | 9H-fluorene-9-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90364921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24168-51-2 | |
| Record name | 9H-fluorene-9-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90364921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Significance of Acyl Chlorides As Synthetic Intermediates
Acyl chlorides, also known as acid chlorides, are a class of organic compounds characterized by the functional group -COCl. wikipedia.org They are among the most reactive derivatives of carboxylic acids, a property that makes them exceptional intermediates in organic synthesis. wikipedia.orgfiveable.me Their high reactivity is attributed to the presence of two electron-withdrawing groups, the carbonyl oxygen and the chlorine atom, which render the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. fiveable.me This inherent reactivity allows for the efficient formation of new carbon-heteroatom bonds, facilitating the synthesis of esters, amides, and other carbonyl-containing compounds. numberanalytics.comsavemyexams.com The conversion of a relatively unreactive carboxylic acid into a highly reactive acyl chloride is a common strategy to promote reactions that would otherwise be sluggish or require harsh conditions. savemyexams.com
Overview of Fluorene Scaffolds in Organic Synthesis and Materials Science
The fluorene (B118485) moiety, a tricyclic aromatic hydrocarbon, is a privileged scaffold in the realms of organic synthesis and materials science. wikipedia.orgnih.gov Its rigid and planar structure, coupled with its extended π-conjugation, imparts unique photophysical and electronic properties to molecules containing this framework. wikipedia.org In medicinal chemistry, the fluorene core is present in a number of pharmacologically active compounds. nih.gov In materials science, fluorene-based polymers are extensively investigated for their applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors due to their high charge carrier mobility and fluorescent properties. nih.gov The C9 position of the fluorene ring is particularly amenable to functionalization, allowing for the introduction of various substituents to fine-tune the molecule's properties. wikipedia.org
Positioning of 9h Fluorene 9 Carbonyl Chloride As a Key Reagent in Academic Investigations
Within the family of fluorene-based reagents, 9H-fluorene-9-carbonyl chloride holds a prominent position in academic research. Its utility lies in its ability to act as an efficient acylating agent, enabling the introduction of the 9H-fluorene-9-carbonyl moiety into a diverse range of substrates. This reagent is particularly valuable in the synthesis of novel organic compounds with potential applications in medicinal chemistry and materials science. Researchers utilize this compound to construct complex molecular architectures, leveraging the unique properties of the fluorene (B118485) scaffold. Its reactivity allows for transformations under relatively mild conditions, making it a preferred choice in multi-step synthetic sequences.
Historical Development and Evolution of Fluorene Based Reagents
Established Synthetic Pathways to this compound
The most common and well-established methods for preparing this compound involve the chlorination of 9H-fluorene-9-carboxylic acid using standard chlorinating agents.
Chlorination of 9H-Fluorene-9-Carboxylic Acid using Thionyl Chloride
The reaction of a carboxylic acid with thionyl chloride (SOCl₂) is a classical and widely used method for the synthesis of acyl chlorides. This transformation is effective for the preparation of this compound from its corresponding carboxylic acid. The reaction proceeds by converting the hydroxyl group of the carboxylic acid into a better leaving group. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies the purification of the desired acyl chloride. The reaction can be catalyzed by N,N-dimethylformamide (DMF).
The general mechanism involves the attack of the carboxylic acid oxygen on the sulfur atom of thionyl chloride, followed by the elimination of a chloride ion and a proton to form an intermediate. This intermediate then decomposes to the acyl chloride, sulfur dioxide, and hydrogen chloride.
Table 1: Reaction Conditions for the Synthesis of Acyl Chlorides using Thionyl Chloride
| Parameter | Condition | Reference |
| Reagent | Thionyl chloride (SOCl₂) | wikipedia.org |
| Catalyst | N,N-dimethylformamide (DMF) (optional) | wikipedia.org |
| Byproducts | Sulfur dioxide (SO₂), Hydrogen chloride (HCl) | wikipedia.org |
| Purification | Fractional distillation is often sufficient due to gaseous byproducts. |
Chlorination of 9H-Fluorene-9-Carboxylic Acid using Oxalyl Chloride
Oxalyl chloride ((COCl)₂) is another highly effective reagent for the conversion of carboxylic acids to acyl chlorides and is known for its mild reaction conditions. It is considered an excellent reagent for the acylation of carboxylic groups, often providing near-quantitative yields of the desired product. The reaction with oxalyl chloride can also be catalyzed by pyridine (B92270). The mechanism is thought to involve the formation of an intermediate mixed anhydride, which then collapses to the acyl chloride, carbon dioxide, and carbon monoxide. Due to its high reactivity and the gaseous nature of its byproducts, oxalyl chloride is a preferred reagent in many laboratory-scale syntheses.
Table 2: Comparison of Chlorinating Agents for Acyl Chloride Synthesis
| Chlorinating Agent | Advantages | Disadvantages |
| Thionyl Chloride | Inexpensive, gaseous byproducts | Can be harsh for sensitive substrates |
| Oxalyl Chloride | Mild reaction conditions, high yields, gaseous byproducts | More expensive than thionyl chloride |
Emerging Synthetic Strategies for Fluorene Carbonyl Chlorides
Research into more sustainable and efficient synthetic methods has led to the exploration of novel strategies for the synthesis of acyl chlorides, including photochemical and biocatalytic approaches.
Photochemical Chlorination Approaches
Photochemical methods represent a promising frontier in organic synthesis, offering alternative reaction pathways that are often more energy-efficient and can proceed under milder conditions than traditional thermal methods. The photochemical synthesis of acyl chlorides is an emerging area of interest. One such approach involves the visible-light photocatalysis-based conversion of aldehydes to acid chlorides using a ruthenium complex as a photocatalyst. While this method starts from an aldehyde rather than a carboxylic acid, it highlights the potential of light-driven reactions in accessing acyl chlorides.
Another innovative photochemical strategy is the flow synthesis of phosgene (B1210022) from chloroform (B151607) through photochemical oxidation. The in-situ generated phosgene can then be used for the chlorination of carboxylic acids in a continuous flow system, which offers enhanced safety for handling toxic reagents like phosgene.
Biocatalytic Methodologies for Fluorene Derivatives
Biocatalysis is increasingly recognized as a powerful tool for green and selective chemical synthesis. While the direct biocatalytic synthesis of acyl chlorides is not yet a widely established method, the use of enzymes to activate carboxylic acids is a related and promising field. For instance, lipases are known to catalyze the formation of esters and amides from carboxylic acids, a process that involves the activation of the carboxyl group. This enzymatic activation could potentially be harnessed for the synthesis of acyl chlorides.
The development of novel biocatalysts, such as engineered enzymes, may in the future provide a direct and environmentally benign route to this compound and other acyl chlorides from their corresponding carboxylic acids. Research in this area is focused on expanding the substrate scope and reaction compatibility of existing enzymes.
Advanced Synthetic Techniques and Process Optimization
Optimizing the synthesis of this compound is crucial for its industrial application. This involves improving reaction efficiency, simplifying purification, and reducing waste.
Advanced synthetic techniques such as flow chemistry are being applied to the synthesis of acyl chlorides. Continuous flow reactors offer better control over reaction parameters like temperature and mixing, leading to higher yields and purity. The use of immobilized catalysts is another significant advancement. Immobilized catalysts can be easily separated from the reaction mixture and reused, which lowers production costs and reduces waste. For example, a method for the catalytic preparation of acyl chlorides using a recoverable and reusable immobilized catalyst has been reported.
The optimization of reaction conditions, such as the choice of solvent, temperature, and catalyst, is also a key area of research. For instance, in the synthesis of functionalized fluorene derivatives, the catalyst and solvent system have been shown to have a significant impact on the reaction yield. The use of catalytic amounts of DMF in conjunction with reagents like bis-(trichloromethyl) carbonate (triphosgene) has been shown to be an efficient method for the preparation of acyl chlorides under mild conditions.
Table 3: Examples of Process Optimization in Acyl Chloride Synthesis
| Technique/Method | Description | Advantage | Reference |
| Flow Chemistry | Continuous reaction in a microreactor. | Enhanced safety, better process control, scalability. | |
| Immobilized Catalyst | Catalyst is fixed on a solid support. | Easy recovery and reuse of the catalyst, reduced waste. | |
| Catalyst and Solvent Screening | Systematic evaluation of different catalysts and solvents. | Improved yield and selectivity. | dntb.gov.ua |
| Catalytic DMF | Use of a catalytic amount of N,N-dimethylformamide. | Milder reaction conditions, high efficiency. |
Continuous Flow Reaction Systems for Scalable Synthesis
The transition from batch to continuous flow processing represents a significant advancement in the manufacturing of chemical intermediates like this compound. Continuous flow systems offer numerous advantages, including enhanced safety, improved heat and mass transfer, and greater scalability. A key approach to the synthesis of this compound in a continuous flow setup involves the reaction of 9H-fluorene-9-carboxylic acid with a chlorinating agent.
A general strategy for the continuous preparation of carboxylic acid chlorides involves reacting the corresponding carboxylic acid with a reagent formed from phosgene and an N,N-disubstituted formamide. google.com In this process, the carboxylic acid and the pre-formed Vilsmeier-type reagent are introduced concurrently into a reactor. The reaction mixture ascends in a laminar flow, leading to a phase separation between the desired acyl chloride product and the reaction byproducts, allowing for continuous extraction of the product. google.com
Another effective method adaptable to continuous flow is the use of bis(trichloromethyl)carbonate (BTC) as a solid phosgene substitute for the conversion of carboxylic acids to acyl chlorides. researchgate.net This process offers the advantage of using a less hazardous reagent and generates carbon dioxide and hydrogen chloride as the only byproducts. The carboxylic acid can be rapidly converted to the highly reactive acyl chloride, which can then be used in subsequent reactions within a telescoped continuous flow process. researchgate.net
The table below outlines a conceptual continuous flow process for the synthesis of this compound from its corresponding carboxylic acid.
| Step | Description | Reagents | Reactor Type | Key Parameters |
| 1 | Reagent Preparation | 9H-fluorene-9-carboxylic acid, Chlorinating agent (e.g., Oxalyl chloride, Thionyl chloride) | Mixing Vessel | Stoichiometry, Solvent |
| 2 | Reaction | Solution from Step 1 | Microreactor or Packed-Bed Reactor | Temperature, Residence Time, Flow Rate |
| 3 | In-line Purification | Reaction Mixture | Liquid-Liquid Separator or Scavenger Resin Column | Solvent, Temperature |
| 4 | Product Collection | Purified Product Stream | Collection Vessel | - |
This table presents a conceptual model for the continuous flow synthesis of this compound.
Efficiency Enhancements in Synthetic Protocols
Improving the efficiency of synthetic protocols for this compound and its precursors is crucial for both economic and environmental reasons. Key areas for enhancement include catalyst selection, reaction conditions optimization, and the use of greener reagents.
The synthesis of the precursor, 9H-fluorene-9-carboxylic acid, can be achieved by reacting fluorene with a dialkyl carbonate in the presence of an alkali metal hydride or potassium alcoholate. google.comgoogle.com The efficiency of this reaction can be influenced by the choice of base and solvent. For instance, using sodium hydride in excess can drive the reaction to completion. google.com
For the conversion of the carboxylic acid to the acyl chloride, various chlorinating agents can be employed, such as phosphorus(V) chloride, phosphorus(III) chloride, and thionyl chloride (SOCl₂). chemguide.co.uk Thionyl chloride is often preferred as it produces gaseous byproducts (SO₂ and HCl), which simplifies purification. chemguide.co.uk The reaction conditions, including temperature and the presence of a catalytic amount of a base like pyridine, can be optimized to maximize yield and minimize reaction time.
Synthesis of Substituted 9H-Fluorene-9-Carbonyl Chlorides
The synthesis of substituted 9H-fluorene-9-carbonyl chlorides allows for the fine-tuning of the molecule's properties for specific applications. This section focuses on the synthesis of a methylated analog and general alkylation strategies.
Synthesis of 9-Methyl-9H-Fluorene-9-Carbonyl Chloride
The synthesis of 9-methyl-9H-fluorene-9-carbonyl chloride typically proceeds through a two-step sequence starting from 9H-fluorene. First, 9H-fluorene is alkylated to introduce the methyl group at the 9-position, followed by carboxylation and subsequent chlorination. A more direct route involves the methylation of 9H-fluorene-9-carboxylic acid.
The precursor, 9-methyl-9H-fluorene-9-carboxylic acid, can be synthesized and subsequently converted to the target acyl chloride. sytracks.com The conversion of the carboxylic acid to the acyl chloride can be achieved using standard chlorinating agents like thionyl chloride or oxalyl chloride.
| Reactant | Reagent | Product | Reference |
| 9H-Fluorene-9-carboxylic acid | Methylating Agent (e.g., Methyl iodide) | 9-Methyl-9H-fluorene-9-carboxylic acid | acs.org |
| 9-Methyl-9H-fluorene-9-carboxylic acid | Chlorinating Agent (e.g., Thionyl chloride) | 9-Methyl-9H-fluorene-9-carbonyl chloride | sigmaaldrich.com |
This table outlines the synthetic route to 9-methyl-9H-fluorene-9-carbonyl chloride.
Alkylation Strategies for 9-Substituted Fluorene Precursors
The introduction of substituents at the 9-position of the fluorene ring is a key step in the synthesis of a variety of derivatives. Several alkylation strategies have been developed for this purpose.
A highly efficient and green method for the 9-alkylation of fluorene involves the use of alcohols as alkylating agents in the presence of potassium tert-butoxide (t-BuOK) as a catalyst. nih.govrsc.org This protocol allows for the synthesis of 9-monoalkylated fluorenes in near-quantitative yields under mild conditions. nih.govrsc.org The reaction proceeds without the need for harsh reagents or high temperatures, making it an attractive method for industrial applications. nih.gov
Another approach involves the alkylation of 9-fluorenylcarboxylic acid using alkali amides in liquid ammonia. acs.org This method provides a route to various 9-alkyl-9-fluorenylcarboxylic acids, which can then be converted to the corresponding carbonyl chlorides.
The table below summarizes different alkylation strategies for fluorene precursors.
| Precursor | Alkylating Agent | Catalyst/Base | Product | Reference |
| 9H-Fluorene | Alcohols | t-BuOK | 9-Alkyl-9H-fluorene | nih.govrsc.org |
| 9H-Fluorene-9-carboxylic acid | Alkyl halides | Alkali amides in liquid NH₃ | 9-Alkyl-9H-fluorene-9-carboxylic acid | acs.org |
This table provides an overview of different alkylation strategies for producing 9-substituted fluorene precursors.
Fundamental Reactivity Principles
The chemical behavior of this compound is dictated by the interplay between its reactive carbonyl chloride group and its bulky, aromatic fluorene backbone.
The carbonyl chloride functional group is inherently highly electrophilic, making it a primary site for nucleophilic attack. The carbon atom of the carbonyl group is bonded to two highly electronegative atoms, oxygen and chlorine, which withdraw electron density, imparting a significant partial positive charge on the carbon. This electron deficiency makes it highly susceptible to reaction with a wide range of nucleophiles. stackexchange.com
Investigations based on Frontier Molecular Orbital (FMO) theory suggest that the reactivity of carbonyl compounds is driven by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the nucleophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophilic carbonyl compound. stackexchange.com The primary mechanism of action for this compound involves its reaction with nucleophiles such as amines, alcohols, and thiols, leading to the formation of corresponding amides, esters, and thioesters. This reactivity establishes the compound as a versatile building block in organic synthesis for creating a variety of carbonyl-containing derivatives.
The fluorene backbone is not a passive scaffold; its structural and electronic properties significantly modulate the reactivity of the attached carbonyl chloride group. researchgate.net The rigid and planar nature of the fluorene system imposes considerable steric hindrance around the 9-position, which can limit the accessibility of the electrophilic carbonyl carbon to incoming nucleophiles.
Electronically, the aromatic π-system of the fluorene moiety can stabilize reaction intermediates through conjugation. Studies on substituted fluorenes have demonstrated that modifications at the 2, 7, and 9-positions have a strong influence on the electronic structure of the entire fluorene system. researchgate.net This electronic influence can alter the electrophilicity of the carbonyl group and affect the selectivity of chemical transformations. researchgate.netorgsyn.org
| Effect Type | Description | Consequence on Reactivity |
| Steric | The bulky, rigid fluorene structure physically obstructs the approach of nucleophiles to the C9-carbonyl group. | May necessitate more forcing reaction conditions (e.g., elevated temperatures) to overcome steric hindrance; can influence stereoselectivity. |
| Electronic | The aromatic system can delocalize electron density, stabilizing charged intermediates formed during a reaction. | Affects the energy of transition states and intermediates, thereby influencing reaction rates and the favorability of certain pathways. stackexchange.comresearchgate.net |
Mechanistic Pathways in Carbonylation Reactions
Carbonylation reactions, which introduce a carbonyl (C=O) group into an organic molecule, are fundamental transformations in chemical synthesis. nih.govcapes.gov.br this compound and its derivatives play a crucial role in modern palladium-catalyzed carbonylation methods.
Palladium-catalyzed coupling reactions are a cornerstone of modern organic synthesis, valued for their efficiency in constructing complex molecules for pharmaceuticals, agrochemicals, and materials science. nih.govcapes.gov.br Within this field, carbonylation reactions that utilize a palladium catalyst are particularly important for preparing ketones, amides, and esters. nih.govsigmaaldrich.com
A significant challenge in carbonylation chemistry is the handling of carbon monoxide (CO), a highly toxic and flammable gas. To circumvent this, solid CO precursors, often called "COgens," have been developed. 9-Methyl-9H-fluorene-9-carbonyl chloride is a prominent example of such a reagent, commercialized under the name COgen. sigmaaldrich.comscientificlabs.co.uksigmaaldrich.com It serves as a stable, solid source that releases a stoichiometric amount of carbon monoxide ex situ upon activation, which can then be used in various palladium-catalyzed carbonylation reactions. sigmaaldrich.comscientificlabs.co.uk This approach enhances safety and simplifies the experimental setup.
The use of COgen has been successfully applied to a range of carbonylation reactions, demonstrating its versatility and compatibility with diverse substrates. sigmaaldrich.comsigmaaldrich.com
| Reaction Type | Product Formed |
| Aminocarbonylation | Amides |
| Carbonylative Heck Reactions | Unsaturated Ketones/Esters |
| Alkoxycarbonylation | Esters |
| Ketone Synthesis | Ketones |
This table summarizes the applications of COgen as a carbon monoxide source in palladium-catalyzed reactions. sigmaaldrich.comsigmaaldrich.com
The catalytic cycle of palladium-catalyzed carbonylation typically involves several key steps. One of the initial and most critical steps is the oxidative addition of an organic halide or triflate to a low-valent palladium(0) complex. nih.gov This process forms a palladium(II) oxidative addition complex (OAC), which is a central intermediate in the catalytic cycle. nih.gov
Following oxidative addition, migratory insertion of carbon monoxide into the palladium-carbon bond occurs, forming an acyl-palladium intermediate. nih.gov The final step is reductive elimination, where the new carbonyl-containing compound is released, and the Pd(0) catalyst is regenerated to re-enter the catalytic cycle.
Palladium-Catalyzed Carbonylation Mechanisms
Stereoelectronic Effects on Reactivity
Stereoelectronic effects play a significant role in determining the outcomes of carbonylation reactions. In palladium-free radical carbonylation sequences involving cyclic substrates, the stereochemistry of the starting material can direct the stereochemical outcome of the product. For instance, the carbonylation of cyclic iodoalkenes has been observed to yield cis-fused bicyclic alkanes, even when starting from trans iodides. researchgate.net This suggests that the stereochemistry is set during the radical cyclization and carbonylation steps, where the transition state geometries are influenced by the inherent stereoelectronic properties of the cyclic radical intermediates.
Steric Hindrance and Accessibility of the Carbonyl Chloride Group
The rate and feasibility of nucleophilic attack on the carbonyl carbon of an acyl chloride are significantly influenced by the steric environment surrounding the reactive center. In the case of this compound, the bulky fluorenyl group, positioned directly at the 9-position adjacent to the carbonyl chloride, exerts considerable steric hindrance.
This steric congestion arises from the three-dimensional, paddle-wheel-like arrangement of the two phenyl rings fused to a central five-membered ring. This structure effectively shields the electrophilic carbonyl carbon from the approach of incoming nucleophiles. The larger the nucleophile, the more pronounced this steric impediment becomes, potentially leading to slower reaction rates or necessitating more forcing reaction conditions compared to less hindered acyl chlorides like acetyl chloride or benzoyl chloride.
To illustrate the impact of substituents on the fluorene ring system, we can examine spectroscopic data from related compounds, such as 7-substituted 9H-fluorenacyl bromides. researchgate.net While not a direct measure of steric hindrance at the 9-position, the electronic effects of these substituents, which can be correlated with their size, influence the local environment of the acyl group.
| Substituent (at C7) | C=O Stretching Frequency (ν, cm⁻¹) |
|---|---|
| H | 1780 |
| F | 1785 |
| Cl | 1788 |
| Br | 1790 |
| CH₃ | 1775 |
| OCH₃ | 1772 |
| NO₂ | 1795 |
Electronic Modulation by the Fluorene System on Electrophilic Character
The electrophilicity of the carbonyl carbon is a primary determinant of the reactivity of an acyl chloride. chemistryguru.com.sg The fluorene system in this compound modulates this electrophilicity through a combination of inductive and resonance effects.
In a comparative context, acyl chlorides are generally more reactive than their corresponding esters or amides because the chloride ion is a better leaving group. savemyexams.com The electronic nature of the group attached to the carbonyl dictates the reactivity. For example, benzoyl chloride is more reactive than thiobenzoyl chloride. nih.gov
Spectroscopic analysis of related fluorene compounds can provide insight into the electronic environment. In a study of 7-substituted 9H-fluorenacyl bromides, the chemical shifts in ¹H and ¹³C NMR spectra were analyzed to assess the transmission of electronic effects from the substituent to the acyl bromide group. researchgate.net
| Substituent (at C7) | Carbonyl Carbon Chemical Shift (δ, ppm) |
|---|---|
| H | 168.5 |
| F | 169.0 |
| Cl | 169.2 |
| Br | 169.3 |
| CH₃ | 168.2 |
| OCH₃ | 168.0 |
| NO₂ | 170.1 |
The data in Table 2 shows that electron-withdrawing groups (like NO₂) at the 7-position cause a downfield shift of the carbonyl carbon resonance, indicating a decrease in electron density and thus an increase in electrophilicity. Conversely, electron-donating groups (like OCH₃) cause an upfield shift, suggesting an increase in electron density and a slight decrease in electrophilicity. Although these substituents are not directly on the carbonyl-bearing carbon, their electronic influence is transmitted through the fluorene system, demonstrating its role in modulating the reactivity of the acyl halide. The fluorene system itself, being a large π-conjugated system, can stabilize the transition state of nucleophilic attack.
Versatile Reagent for Carbonyl-Containing Compound Formation
The primary utility of this compound in organic synthesis lies in its function as a potent acylating agent. The electrophilic carbonyl carbon is highly susceptible to attack by a wide range of nucleophiles, leading to the efficient synthesis of various carbonyl derivatives. This reactivity is the foundation for its use in creating ketones, amides, esters, and thioesters. A derivative, 9-methyl-9H-fluorene-9-carbonyl chloride, often sold under the name COgen, has emerged as a key reagent, serving as a solid carbon monoxide (CO) surrogate in palladium-catalyzed carbonylation reactions to form these same classes of compounds. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.com
This compound serves as a precursor for the synthesis of various ketones through acylation reactions. One of the primary methods involves the Friedel-Crafts acylation of electron-rich aromatic compounds. In this reaction, the acyl chloride reacts with an aromatic ring in the presence of a Lewis acid catalyst to form an aryl ketone.
Furthermore, its derivative, 9-methyl-9H-fluorene-9-carbonyl chloride (COgen), provides an alternative route to ketones through palladium-catalyzed carbonylation reactions. sigmaaldrich.comsigmaaldrich.com This method generates carbon monoxide ex situ, which is then incorporated into a molecule, offering a practical alternative to using gaseous CO. sigmaaldrich.com This approach is compatible with a variety of building blocks for the formation of ketones. sigmaaldrich.com
The reaction of this compound with primary or secondary amines, a process known as aminolysis, readily yields the corresponding amides. This transformation is typically rapid and high-yielding due to the high reactivity of the acyl chloride toward nitrogen nucleophiles. The reaction generally proceeds by the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of hydrogen chloride (HCl), which is often scavenged by a base or an excess of the amine substrate.
This reactivity profile is also exploited in modern synthetic methods. The COgen variant is effective in palladium-catalyzed aminocarbonylations for amide synthesis. sigmaaldrich.com The principle is similar to the synthesis of (Fluoren-9-ylmethoxy)carbonyl (Fmoc) amino acid azides, which can be prepared from their corresponding acid chlorides and sodium azide, demonstrating the versatility of the acyl chloride group in reacting with various nitrogen nucleophiles. rsc.org
Esterification of primary and secondary alcohols with this compound is a direct and efficient method for producing the corresponding fluorenyl-9-carboxylate esters. The reaction involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbonyl carbon of the acyl chloride. To drive the reaction to completion and neutralize the HCl byproduct, a non-nucleophilic base such as pyridine is commonly added. Carboxylic esters are fundamental organic compounds with wide applications, and this method provides a reliable route for their synthesis. nih.gov The COgen derivative is also noted for its utility in palladium-catalyzed reactions for the formation of esters. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com
In a reaction analogous to esterification, this compound can react with thiols (mercaptans) to form thioesters. Sulfur is a potent nucleophile, and the reaction with the highly electrophilic acyl chloride proceeds efficiently. Thioesters are important intermediates in organic synthesis and have significance in various biochemical pathways. This transformation underscores the broad utility of this compound in reacting with a diverse set of nucleophiles to create different carbonyl derivatives.
Table 1: Synthesis of Carbonyl Derivatives using this compound
| Nucleophile | Reagent | Product Class | General Reaction |
|---|---|---|---|
| Amine (R₂NH) | This compound | Amide | Aminolysis |
| Alcohol (ROH) | This compound | Ester | Esterification |
| Thiol (RSH) | This compound | Thioester | Thioacylation |
| Organometallic Reagent | This compound | Ketone | Acylation |
Utilization in Carbon-Carbon Bond Forming Reactions
Beyond its role as a simple acylating agent, this compound and its derivatives are instrumental in advanced carbon-carbon (C-C) bond-forming reactions. sigmaaldrich.comresearchgate.net These reactions are fundamental to modern organic synthesis, enabling the construction of complex molecular architectures from simpler precursors. researchgate.net The utility of fluorene-based acyl chlorides in this context is often linked to transition-metal catalysis. researchgate.net
A significant strategy for C-C bond formation involves the use of 9-methyl-9H-fluorene-9-carbonyl chloride (COgen) as a solid, stable, and easily handled source of carbon monoxide (CO) for palladium-catalyzed carbonylation reactions. sigmaaldrich.comdtu.dk Handling toxic and gaseous CO presents significant logistical and safety challenges in a laboratory setting. COgen circumvents these issues by generating CO in situ or ex situ in a controlled, stoichiometric manner. sigmaaldrich.comdtu.dk
In a typical setup, COgen is placed in a separate chamber of a two-chamber reaction vessel, where it decomposes to release a precise amount of CO upon activation. dtu.dk This gas is then introduced into the main reaction chamber containing the substrate, catalyst, and other reagents. This technique has been successfully applied to a range of C-C bond-forming reactions, including the carbonylative Heck reaction, which forges a C-C bond by adding an aryl or vinyl group and a carbonyl group across a double bond. sigmaaldrich.com This methodology highlights a sophisticated application of a fluorene derivative, transforming it from a simple building block into a key enabler of modern catalytic processes. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.com
Table 2: Application of 9-Methyl-9H-fluorene-9-carbonyl chloride (COgen) in Pd-Catalyzed Reactions
| Reaction Type | Role of COgen | Key Advantage | Resulting Functional Group |
|---|---|---|---|
| Carbonylative Heck Reaction | Ex situ CO source | Avoids handling CO gas; stoichiometric control | Ketone/Ester |
| Aminocarbonylation | Ex situ CO source | High efficiency and safety | Amide |
| Alkoxycarbonylation | Ex situ CO source | Precise CO delivery | Ester |
Exploration in Cross-Coupling Methodologies
The fluorene moiety is a valuable scaffold in materials science, and its incorporation into complex molecules often relies on cross-coupling reactions. While this compound itself is typically used in nucleophilic substitution reactions, its derivatives, particularly at the 9-position, are instrumental in advanced palladium-catalyzed cross-coupling methodologies. A significant area of exploration is in carbonylative coupling reactions, where a carbonyl group is introduced between two fragments.
A notable application involves the use of the derivative 9-Methyl-9H-fluorene-9-carbonyl chloride as a solid carbon monoxide (CO) source. Gaseous CO is highly toxic and difficult to handle, which has limited its broad application in academic and industrial labs. 9-Methyl-9H-fluorene-9-carbonyl chloride, often referred to by the trade name COGen, serves as a CO-releasing molecule (CORM) that decomposes in situ to provide the necessary CO for carbonylation reactions. This enables safer and more convenient execution of reactions like carbonylative Sonogashira couplings. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.com
In a typical setup, a dual-chamber reactor is used where the CORM thermally decomposes in one chamber to release CO gas, which then flows into the second chamber containing the reaction mixture. This has been effectively used in the palladium-catalyzed carbonylative Sonogashira reaction to synthesize ynones (α,β-acetylenic ketones). researchgate.net This method allows for the three-component coupling of an aryl halide, a terminal alkyne, and carbon monoxide (generated ex situ from the fluorene derivative). researchgate.net
Table 1: Example of a Pd-Catalyzed Carbonylative Sonogashira Reaction Using a Fluorene-Based CO Source
| Component | Role | Example |
| CO Source | Carbonylating Agent | 9-Methyl-9H-fluorene-9-carbonyl chloride researchgate.net |
| Aryl Halide | Substrate | Iodobenzene |
| Alkyne | Substrate | Phenylacetylene |
| Catalyst | Cross-coupling Catalyst | Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) dichloride) |
| Co-catalyst | Activates Alkyne | Copper(I) iodide (CuI) |
| Base | Neutralizes Acid | Triethylamine (B128534) (Et₃N) |
| Product | Ynone | 1,3-Diphenylprop-2-yn-1-one |
Building Block for Complex Molecular Architectures
The rigid, planar, and aromatic structure of the fluorene unit makes it an attractive building block for creating large, complex, and functional molecular architectures. This compound is a key starting material in this context, providing a reactive handle at the C9 position to connect the fluorene core to other molecular components.
The high electrophilicity of the carbonyl chloride group makes this compound an excellent intermediate for synthesizing a wide range of specialty organic chemicals. Its primary mode of reaction is nucleophilic acyl substitution. By reacting it with various nucleophiles, the chlorine atom is replaced, and the fluorene core is appended to the nucleophilic molecule via a carbonyl linker.
This reactivity is harnessed to produce:
Esters: Reaction with alcohols yields fluorene-9-carboxylates.
Amides: Reaction with primary or secondary amines yields fluorene-9-carboxamides.
Thioesters: Reaction with thiols yields S-fluorene-9-carbothioates.
These derivatives are not just simple compounds; they are often precursors or key components in the synthesis of advanced materials. For example, fluorene derivatives are integral to the development of chromophores for nonlinear optical (NLO) applications. nih.gov The synthesis of these materials often involves creating "push-pull" systems where an electron-donating group and an electron-accepting group are connected by a π-conjugated system. The fluorene moiety serves as an efficient and thermally stable part of this conjugated bridge. While complex multi-step syntheses are common for these chromophores, the fundamental reactions of forming amide or ester links via the carbonyl chloride provide a direct method for incorporating the fluorene scaffold. nih.gov
Table 2: Synthesis of Specialty Chemicals from this compound
| Nucleophile | Reagent Example | Product Class | Potential Application |
| Alcohol | Ethanol | Ester (Ethyl 9H-fluorene-9-carboxylate) | Precursor for polymers, plasticizers |
| Amine | Aniline | Amide (N-phenyl-9H-fluorene-9-carboxamide) | Precursor for dyes, NLO materials nih.gov |
| Thiol | Ethanethiol | Thioester (S-ethyl 9H-fluorene-9-carbothioate) | Intermediate in organic synthesis |
| Amino Acid | Glycine (B1666218) | N-Acyl Amino Acid | Building block for peptidomimetics |
The carbonyl chloride group at the C9 position of the fluorene molecule is a strategic anchor point for introducing molecular diversity. The reactivity of this group is the first step in a broader strategy to build complex, three-dimensional molecules where the fluorene unit imparts specific electronic and photophysical properties.
The primary strategy involves a two-stage approach:
C9 Functionalization: The initial reaction of this compound with a chosen nucleophile introduces a specific side chain at the 9-position. This step is crucial as the nature of the side chain (e.g., its length, steric bulk, and electronic properties) can significantly influence the final molecule's characteristics, such as solubility, thermal stability, and solid-state packing.
Peripheral Functionalization: In subsequent steps, the aromatic rings (positions C1-C8) of the fluorene core can be further modified, for example, through electrophilic aromatic substitution reactions like nitration or halogenation.
This strategic functionalization is exemplified in the synthesis of advanced materials like NLO chromophores. nih.gov Researchers have synthesized fluorene-based molecules with a dimethylamino group (donor) at one end of the aromatic system and a cyano-containing group (acceptor) at the other. nih.gov The synthesis of such a molecule might involve the initial creation of a fluorene derivative with a specific group at C9 to ensure solubility and processability, followed by the careful, regioselective introduction of the donor and acceptor groups on the aromatic backbone. The initial functionalization via the carbonyl chloride is therefore a key enabler for the entire synthetic route, allowing for the construction of highly tailored molecular architectures.
Derivatization Strategies and Their Research Implications for Fluorene Based Carbonyl Chlorides
Fluorene-Mediated Amine Protection in Peptide Synthesis
The synthesis of peptides, essential biomolecules with a wide range of biological functions, is a meticulous process that requires the precise and sequential addition of amino acids. altabioscience.com To prevent unwanted side reactions and ensure the formation of the correct peptide sequence, the reactive amino group of each incoming amino acid must be temporarily blocked or "protected". altabioscience.compeptide-li.com The 9-fluorenylmethoxycarbonyl (Fmoc) group, introduced via reagents like 9-fluorenylmethyl chloroformate (Fmoc-Cl), has become a cornerstone of solid-phase peptide synthesis (SPPS) due to its unique properties. altabioscience.compeptide-li.com
The 9-Fluorenylmethoxycarbonyl (Fmoc) Protecting Group Principle in Peptide Chemistry
The 9-fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group for amines, a crucial feature in the iterative process of peptide synthesis. wikipedia.orgacs.org Its principle lies in its stability under acidic conditions while being readily removable by a mild base, typically a solution of piperidine (B6355638) in a polar solvent like N,N-dimethylformamide (DMF). wikipedia.orgpublish.csiro.au This characteristic is fundamental to the widely adopted Fmoc/tBu orthogonal protection strategy in solid-phase peptide synthesis (SPPS). iris-biotech.de
In this strategy, the α-amino group of the growing peptide chain is temporarily protected with the Fmoc group. iris-biotech.de The side chains of the amino acids, which may contain reactive functionalities, are protected with acid-labile groups such as the tert-butyl (tBu) group. altabioscience.comiris-biotech.de This orthogonality ensures that the Fmoc group on the N-terminus can be selectively removed with a base to allow for the coupling of the next amino acid, without affecting the acid-sensitive side-chain protecting groups. altabioscience.compeptide.com The stability of the Fmoc group towards acids and its facile removal under mild basic conditions represent a significant advantage over older methods, such as the Boc/Bzl strategy, which relied on repeated treatments with strong acids that could lead to the gradual loss of side-chain protection. altabioscience.comnih.gov
The deprotection of the Fmoc group proceeds via a β-elimination mechanism. publish.csiro.au The base removes the acidic proton at the C9 position of the fluorene (B118485) ring, leading to the formation of a dibenzofulvene intermediate and the release of the free amine. wikipedia.orgtotal-synthesis.com The dibenzofulvene byproduct is typically scavenged by the amine used for deprotection, such as piperidine, to prevent it from reacting with the newly liberated amine of the peptide. wikipedia.orgpeptide.com Another advantage of the Fmoc group is the strong UV absorbance of the fluorene moiety, which allows for the real-time monitoring of both the coupling and deprotection steps during automated peptide synthesis. publish.csiro.au
Utilization of 9-Fluorenylmethyl Chloroformate (Fmoc-Cl) in N-Protection
9-Fluorenylmethyl chloroformate (Fmoc-Cl) is a key reagent for the introduction of the Fmoc protecting group onto the amino group of amino acids. discofinechem.comadvancedchemtech.com This reaction, often performed under Schotten-Baumann conditions (e.g., in a mixture of dioxane and aqueous sodium bicarbonate), involves the nucleophilic attack of the amine on the highly reactive chloroformate. total-synthesis.com The process results in the formation of a stable Fmoc-carbamate. wikipedia.org Fmoc-Cl is a solid that is relatively easy to handle, though it is sensitive to moisture and heat. total-synthesis.com
The preparation of Fmoc-protected amino acids using Fmoc-Cl is a well-established procedure. google.com For instance, glycine (B1666218) can be treated with Fmoc-Cl to yield the corresponding Fmoc-glycine. acs.org While Fmoc-Cl is widely used, other reagents for introducing the Fmoc group exist, such as 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) and 9-fluorenylmethyl azidoformate. wikipedia.org Fmoc-OSu, which can be synthesized from Fmoc-Cl, is often preferred as it can lead to fewer side reactions and is easier to control. Nevertheless, Fmoc-Cl remains a fundamental and frequently utilized reagent in peptide chemistry for preparing the necessary building blocks for SPPS. advancedchemtech.comsigmaaldrich.com
Novel Approaches for Fmoc Deprotection Methodologies
While piperidine is the conventional reagent for Fmoc deprotection, research continues to explore alternative methods to address certain limitations, such as the toxicity of piperidine and the potential for side reactions. rsc.org One area of investigation involves the use of alternative bases. For example, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) has been shown to be an effective deprotection reagent, often used in lower concentrations than piperidine. nih.govthieme-connect.de The use of DBU has been particularly beneficial in the synthesis of thioamide-containing peptides, where it can reduce epimerization at the α-carbon of the thioamino acid. nih.gov Morpholine is another milder base that is sometimes employed, especially for the synthesis of sensitive glycopeptides. nih.gov
More environmentally friendly approaches are also being developed. One novel method utilizes a combination of a weak base like triethylamine (B128534) in an ionic liquid such as [Bmim][BF4]. rsc.org This system has demonstrated efficient Fmoc cleavage at room temperature for various amines and amino acid esters, offering a recyclable reaction medium. rsc.org Another innovative strategy involves the deprotection of Fmoc-protected peptides under acidic hydrogenolysis conditions. acs.org This method is particularly valuable for synthesizing complex peptides containing reactive electrophilic groups that are incompatible with the basic conditions of traditional Fmoc removal. acs.org This acidic deprotection is also tolerant of N-Boc protecting groups, further expanding its utility. acs.org
| Reagent | Typical Conditions | Advantages | Disadvantages/Considerations |
|---|---|---|---|
| Piperidine | 20% in DMF | Well-established, efficient | Toxic, can cause side reactions (e.g., aspartimide formation) rsc.orgmdpi.com |
| DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) | 2% in DMF | Harsher but can be faster, reduces epimerization in some cases nih.govthieme-connect.de | Strong base, may promote other side reactions rsc.org |
| Morpholine | 50% in DMF | Milder, used for sensitive peptides nih.gov | Slower deprotection times |
| Triethylamine in Ionic Liquid | [Bmim][BF4] | "Green" approach, recyclable medium rsc.org | Newer method, may require optimization |
| Acidic Hydrogenolysis | Pd/C, H₂, HCl/ether in MeOH | Orthogonal to base-labile groups, suitable for sensitive molecules acs.org | Requires specific catalysts and conditions |
Orthogonal Protecting Group Strategies in Complex Peptide Synthesis
The synthesis of complex peptides, such as those that are cyclic, branched, or contain post-translational modifications, often necessitates the use of multiple protecting groups that can be removed selectively under different conditions. ub.edu This concept is known as an orthogonal protection strategy. iris-biotech.depeptide.com The Fmoc/tBu strategy is a prime example of an orthogonal system, where the base-labile Fmoc group is orthogonal to the acid-labile tBu group. iris-biotech.depeptide.com
For even more complex syntheses, additional orthogonal protecting groups may be required. ub.edu For instance, the Alloc (allyloxycarbonyl) group, which is removed by palladium(0) catalysis, can be used in conjunction with Fmoc and Boc (tert-butyloxycarbonyl) groups. ub.edu The p-nitrobenzyloxycarbonyl (pNZ) group is another example of a temporary Nα-protecting group that is orthogonal to both Fmoc and tBu groups. ub.edu The pNZ group is stable to the basic conditions used for Fmoc removal and the acidic conditions for tBu removal, and it can be cleaved under neutral conditions. ub.edu The ability to selectively deprotect different parts of a peptide molecule allows for site-specific modifications, such as the attachment of labels or the formation of cyclic structures, which are crucial for studying peptide function and developing new therapeutic agents. peptide.com
Derivatization for Analytical and Mechanistic Studies
Beyond its role in synthesis, 9H-fluorene-9-carbonyl chloride and its derivatives serve as powerful tools in analytical chemistry. Their ability to react with specific functional groups allows for the modification of analytes to enhance their detection and separation in complex mixtures.
Application as a Derivatizing Reagent in Chromatographic Analysis (e.g., HPLC-MS)
9-Fluorenylmethyl chloroformate (Fmoc-Cl) is widely used as a pre-column derivatizing reagent in high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS). discofinechem.comnih.gov The primary purpose of this derivatization is to introduce the highly fluorescent fluorenyl group onto analytes that lack a suitable chromophore or fluorophore for sensitive detection. wikipedia.org This is particularly useful for the analysis of amino acids, primary and secondary amines, and other compounds containing amino or hydroxyl groups. researchgate.netikm.org.my
The reaction of Fmoc-Cl with an analyte, typically carried out in a buffered alkaline solution, results in a stable, highly fluorescent derivative. nih.govresearchgate.net This increased fluorescence significantly enhances the sensitivity of detection, allowing for the quantification of analytes at very low concentrations. nih.gov For example, an improved method for the derivatization of amino acids with Fmoc-Cl at pH 11.4 has been shown to produce stable derivatives with high fluorescence response, enabling their analysis by reverse-phase HPLC. nih.gov
The use of Fmoc-Cl as a derivatizing agent has been successfully applied to the analysis of various compounds in different matrices. For instance, it has been used for the determination of the macrolide antibiotic clarithromycin (B1669154) in human serum and for the analysis of pharmaceuticals and personal care products (PPCPs) and endocrine-disrupting compounds (EDCs) in environmental samples. researchgate.netikm.org.my The derivatization improves the separation of these compounds and the stability of the resulting derivatives allows for automated analysis using an autosampler. ikm.org.my
| Analyte Class | Matrix | Purpose of Derivatization | Reference |
|---|---|---|---|
| Amino Acids | General | Enhance fluorescence for sensitive detection and quantification. | nih.gov |
| Clarithromycin | Human Serum | Improve sensitivity for therapeutic drug monitoring. | researchgate.net |
| PPCPs and EDCs | Environmental Samples | Enhance sensitivity and separation for environmental analysis. | ikm.org.my |
| Biogenic Amines | General | Enable pre-column derivatization for HPLC analysis. | sigmaaldrich.com |
| Fruit Juices | Fruit Juices | Analysis of free amino acids without extensive sample cleanup. | oup.com |
Isotopic Labeling for Reaction Mechanism Elucidation (e.g., ¹³C-labeled derivatives)
The use of isotopic labeling, particularly with stable isotopes like Carbon-13 (¹³C), is a powerful technique in physical organic chemistry for elucidating reaction mechanisms. By selectively replacing a ¹²C atom with a ¹³C atom in a reactant molecule such as this compound (Fmoc-Cl), chemists can trace the fate of the labeled carbon throughout a chemical transformation. This provides invaluable insights into reaction pathways, the nature of transition states, and the occurrence of kinetic isotope effects (KIEs).
The primary research implication of using ¹³C-labeled Fmoc-Cl and related compounds is the ability to distinguish between different proposed reaction mechanisms, such as the associative (SN2-like) and dissociative (SN1-like) pathways for nucleophilic substitution at the carbonyl carbon. The magnitude of the ¹³C KIE, which is the ratio of the reaction rate of the ¹²C-containing compound to the ¹³C-containing compound (k₁₂/k₁₃), can indicate the extent of bond breaking and bond making in the rate-determining step of the reaction.
For instance, a significant primary ¹³C KIE is expected for reactions where the bond to the labeled carbon is broken or formed in the rate-determining step. In the context of the hydrolysis or alcoholysis of this compound, the measurement of the ¹³C KIE at the carbonyl carbon can help to clarify the structure of the transition state.
While specific studies focusing exclusively on the ¹³C KIE of this compound are not extensively reported in readily available literature, the principles can be understood from studies on analogous chloroformate esters. For example, kinetic studies on the solvolysis of various chloroformates have utilized solvent kinetic isotope effects (SKIE), such as the ratio of reaction rates in H₂O versus D₂O or in methanol (B129727) (CH₃OH) versus deuterated methanol (CH₃OD), to probe the reaction mechanism. researchgate.netpsu.edu
A study on the solvolysis of 9-fluorenylmethyl chloroformate in various hydroxylic solvents reported a solvent kinetic isotope effect (k(MeOH)/k(MeOD)) of 1.15. psu.edu This value, along with the analysis of solvent effects on the reaction rates, suggested a mechanism with significant SN1 character, involving an ionization step to form a fluorenylmethoxycarbonyl cation intermediate. psu.edu In contrast, other chloroformates under different conditions have shown SKIE values more consistent with a bimolecular SN2-type mechanism. researchgate.net
The table below presents a compilation of carbon-13 kinetic isotope effects for the hydrolysis of different chloroformate esters in aqueous dioxane. This data illustrates how the structure of the ester influences the reaction mechanism, as reflected in the KIE values. A larger k₁₂/k₁₃ value generally suggests a greater degree of C-Cl bond cleavage in the transition state.
| Compound | Solvent (% 1,4-Dioxane in Water) | ¹³C Kinetic Isotope Effect (k₁₂/k₁₃) | Reference |
|---|---|---|---|
| Ethyl chloroformate | 0 | 1.039 | researchgate.netiaea.org |
| Ethyl chloroformate | 75 | 1.042 | researchgate.netiaea.org |
| Benzyl (B1604629) chloroformate | 15 | 1.034 | researchgate.netiaea.org |
| Benzyl chloroformate | 75 | 1.039 | researchgate.netiaea.org |
| Isopropyl chloroformate | 25 | 1.025 | researchgate.netiaea.org |
| Isopropyl chloroformate | 75 | 1.037 | researchgate.netiaea.org |
The data in the table demonstrates that the ¹³C KIEs for chloroformate hydrolysis are sensitive to the structure of the alkyl group. researchgate.netiaea.org For ethyl and benzyl chloroformates, the relatively large and consistent KIE values are indicative of an associative (SN2-like) mechanism where the nucleophilic attack of water and the departure of the chloride ion are part of the same rate-determining step. researchgate.netiaea.org In contrast, the KIE for isopropyl chloroformate shows a greater dependence on the solvent polarity, suggesting a shift towards a more dissociative (SN1-like) mechanism in more polar solvents. researchgate.netiaea.org
The application of ¹³C labeling in conjunction with techniques like NMR and mass spectrometry allows for the direct observation of the labeled carbon in reactants, intermediates, and products, providing a more complete picture of the reaction mechanism. While detailed mechanistic studies employing ¹³C-labeled this compound are a specialized area of research, the foundational principles derived from related compounds underscore the utility of this approach in advancing the understanding of reaction dynamics in fluorene-based carbonyl chlorides.
Applications of Fluorene Based Carbonyl Chlorides in Bioorganic and Medicinal Chemistry Research
Synthesis of Bioactive Molecules
9H-fluorene-9-carbonyl chloride serves as a fundamental building block for the creation of more complex, biologically active molecules. Its ability to readily undergo substitution reactions makes it a valuable precursor in multi-step syntheses across various life science industries.
Intermediate in Pharmaceutical Research and Development
In the field of pharmaceutical research, this compound is a versatile intermediate for the synthesis of potential drug candidates. The fluorene (B118485) structure is a component of many pharmacologically active compounds, and this reagent provides a direct method for introducing the fluorene scaffold. nih.gov Its primary role is in the formation of other carbonyl-containing compounds, such as amides, esters, and ketones.
The reactivity of this compound with nucleophiles like amines and alcohols allows for the construction of a diverse library of derivatives. These derivatives can then be screened for various biological activities. For instance, derivatives such as N-(2-hydroxyethyl)-9-oxo-9H-fluorene-4-carboxamide have demonstrated anti-herpes simplex virus 2 (HSV-2) activity, underscoring the value of fluorene-based structures in developing new therapeutic agents. The synthesis of such molecules often relies on precursors like this compound to build the core structure.
| Reaction Type | Reactant | Product Class | Significance in Pharmaceutical R&D |
| Acylation (Substitution) | Amines | Amides | Formation of stable peptide bonds or amide-containing bioactive molecules. |
| Acylation (Substitution) | Alcohols | Esters | Creation of ester-based prodrugs or compounds with specific solubility profiles. |
| Reduction | Reducing Agents (e.g., LiAlH₄) | Aldehydes, Alcohols | Access to other functional groups for further molecular elaboration. |
Precursor in Agrochemical Synthesis
The utility of this compound extends to the agrochemical industry, where it is used in the synthesis of new crop protection agents. The development of novel pesticides and herbicides often involves the exploration of unique chemical scaffolds to overcome resistance and improve efficacy. The fluorene ring system offers a rigid and sterically defined structure that can be functionalized to interact with specific biological targets in pests or weeds. The use of this compound as a starting material allows for the efficient creation of various derivatives to be tested for agrochemical potential.
Synthesis of Enzyme Inhibitors and Related Bioactive Compounds
Fluorene-based compounds have been identified as potent inhibitors of various enzymes, making them attractive for drug discovery programs. For example, novel fluorene derivatives have been designed and synthesized as inhibitors of pyruvate (B1213749) dehydrogenase kinase (PDHK), an enzyme implicated in diabetes and its complications. nih.gov High-throughput screening and subsequent structure-based drug design have led to the identification of fluorene-containing molecules that can effectively inhibit this kinase. nih.gov
This compound is a key starting material for generating the molecular diversity needed for such screening campaigns. By reacting it with different nucleophiles, chemists can produce a wide array of amides and esters. These compounds can then be evaluated as potential enzyme inhibitors. The general synthetic utility of this compound makes it an important tool in the initial stages of discovering new enzyme inhibitors and other bioactive molecules.
Peptide Synthesis and Modification
While the closely related compound 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) is the standard reagent for protecting amino groups in solid-phase peptide synthesis, the direct application of this compound in this specific area is not widely documented in the scientific literature. The reactivity of the carbonyl chloride group directly attached to the fluorene ring differs from that of the Fmoc group, which includes a methoxy (B1213986) linker.
Synthesis of Biologically Active Peptides
The synthesis of biologically active peptides is a cornerstone of bioorganic chemistry, heavily relying on protecting group strategies to ensure correct bond formation. The (fluoren-9-ylmethoxy)carbonyl (Fmoc) group is one of the most important amine-protecting groups used for this purpose. acs.orgrsc.org Reagents such as Fmoc-amino acid chlorides and azides are employed for the rapid synthesis of short peptide segments. acs.orgrsc.org However, these reagents are derived from Fmoc-protected amino acids, which are typically prepared using Fmoc-Cl, not this compound.
Incorporation of Isotopically Labeled Amino Acids into Peptides for Biological Studies
Isotopically labeled compounds are indispensable tools in biological and medicinal research, particularly in pharmacokinetic studies to trace the metabolic fate of molecules. The fluorene scaffold can be labeled, as seen with the availability of compounds like [¹⁴C]-9-Methyl-9H-fluorene-9-carbonyl chloride and 9-Methyl-9H-fluorene-9-carbonyl-¹³C chloride. moravek.comcalpaclab.com These labeled reagents serve as precursors for synthesizing labeled bioactive molecules.
While these examples involve a methylated derivative, they demonstrate that isotopic labeling of the fluorene-carbonyl chloride core is a practiced technique. Such labeled compounds allow researchers to monitor absorption, distribution, metabolism, and excretion (ADME) pathways of new drug candidates. However, the specific use of unlabeled this compound to attach to and facilitate the incorporation of pre-labeled amino acids into peptides is not a standard or documented application.
Research in Bioconjugation Chemistry
Bioconjugation is the process of chemically linking two molecules, where at least one is a biomolecule. This technique is fundamental in drug development, diagnostics, and the study of biological processes. Fluorene-based carbonyl chlorides are key reagents in this field.
9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl) is a widely utilized reagent for the protection of amino groups in the synthesis of peptides and other biomolecules. wikipedia.orgaltabioscience.com The fluorenylmethoxycarbonyl (Fmoc) group is attached to the primary or secondary amine of an amino acid, preventing it from reacting during the formation of peptide bonds. scispace.compeptide-li.com This protective function is crucial in solid-phase peptide synthesis (SPPS), a cornerstone of bioorganic chemistry. wikipedia.orgaltabioscience.com
The key advantage of the Fmoc group is its base-lability. It can be readily removed under mild basic conditions, typically with piperidine (B6355638), without affecting other acid-labile protecting groups that may be present on the amino acid side chains or the solid support linker. altabioscience.comtcichemicals.com This orthogonality of protection strategies is essential for the efficient and high-yield synthesis of complex peptides. altabioscience.com
Beyond its role as a protecting group, the fluorene moiety's intrinsic fluorescence allows for the derivatization of UV-inactive compounds, enabling their analysis by techniques like reversed-phase high-performance liquid chromatography (HPLC). wikipedia.org However, for fluorescence-based analysis, any excess Fmoc-Cl must be removed to avoid interference. wikipedia.org Research has also demonstrated the use of Fmoc-Cl in the synthesis of various active esters of N-urethane protected amino acids, which are important intermediates in peptide synthesis. researchgate.net
Recent studies have expanded the application of Fmoc-Cl to the labeling of glycans for structural analysis. nih.gov Fmoc-labeled glycans exhibit strong fluorescence, facilitating highly sensitive detection through methods like liquid chromatography-fluorescence detection (LC-FD) and matrix-assisted laser desorption/ionization-time of flight mass spectrometry (MALDI-TOF MS). nih.gov This labeling strategy is a valuable tool for advancing our understanding of O-glycan structure and their interactions with other biomolecules. nih.gov
Table 1: Applications of this compound in Bioconjugation
| Application | Description | Key Advantages |
|---|---|---|
| Amino Group Protection | Protection of the Nα-amino group of amino acids during peptide synthesis. wikipedia.orgaltabioscience.com | Base-lability allows for mild deprotection conditions, orthogonal to acid-labile protecting groups. altabioscience.comtcichemicals.com |
| Fluorescent Labeling | Derivatization of UV-inactive compounds for analysis by fluorescence-based methods. wikipedia.org | The fluorenyl group is highly fluorescent, enabling sensitive detection. wikipedia.org |
| Glycan Analysis | Labeling of glycans for high-sensitivity structural analysis by LC-FD and MALDI-TOF MS. nih.gov | Fmoc-labeled glycans are strongly fluorescent and can be easily delabeled for further use. nih.gov |
| Active Ester Synthesis | A reagent in the synthesis of active esters of N-urethane protected amino acids. researchgate.net | Provides a simple, rapid, and efficient method for creating these important peptide synthesis intermediates. researchgate.net |
The fluorene scaffold is not merely a passive component for linking biomolecules; it can actively influence the properties and biological function of the resulting conjugate. The rigid, planar, and aromatic nature of the fluorene ring system imparts specific conformational constraints and can participate in π-π stacking interactions, which can be crucial for molecular recognition and binding to biological targets. entrepreneur-cn.com
Research into fluorene-based linkers has shown that their structure can significantly affect the properties of bioconjugates. For instance, in the development of fluorescent probes, the nature of the linker connecting a fluorene moiety to a recognition element can influence the fluorescence emission upon binding to a target. rsc.org Studies on fluorene-labeled 2'-deoxyuridines demonstrated that the type of linker (e.g., with or without an ethynyl (B1212043) group) had a notable impact on the fluorescence discriminating phenomena upon duplex formation with matched and mismatched DNA targets. rsc.org This highlights the potential to fine-tune the signaling properties of a bioprobe by modifying the fluorene-based linker. rsc.org
The modular nature of bioconjugation allows for the systematic variation of linker structures to optimize the performance of a bioconjugate. nih.gov By strategically incorporating fluorene units into linker designs, researchers can modulate factors such as:
Solubility and Aggregation: The hydrophobicity of the fluorene core can be modified with various substituents to control the solubility and prevent aggregation of the bioconjugate.
Pharmacokinetics: The linker can influence the absorption, distribution, metabolism, and excretion (ADME) properties of a bioconjugate, thereby affecting its in vivo efficacy.
Target Binding Affinity: The rigidity and potential for specific interactions of the fluorene linker can enhance the binding affinity and selectivity of the bioconjugate for its biological target.
In essence, the fluorene moiety is evolving from a simple protecting group to a versatile building block for creating sophisticated bioconjugates with tailored properties and enhanced biological functions.
Analytical and Computational Approaches in 9h Fluorene 9 Carbonyl Chloride Research
Spectroscopic Characterization Methodologies for Reaction Monitoring and Product Analysis
Spectroscopy is an indispensable tool in the study of 9H-fluorene-9-carbonyl chloride, offering non-destructive and highly detailed information about molecular structure and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound and its derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms within the molecule.
In the ¹H NMR spectrum of 9H-fluorenylmethoxycarbonyl chloride (Fmoc-Cl), a related and widely studied compound, the protons of the fluorene (B118485) ring typically appear as a complex multiplet in the aromatic region (around 7.3-7.8 ppm). rsc.org The methylene (B1212753) protons (CH₂) of the methoxy (B1213986) group and the single proton at the 9-position of the fluorene ring also exhibit characteristic chemical shifts. rsc.org These shifts can be influenced by the solvent used and the presence of other functional groups in the molecule. spectrabase.comucl.ac.uk
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The spectrum of an Fmoc-protected amino acid, for instance, will show distinct signals for the carbonyl carbon, the carbons of the fluorene moiety, and the carbons of the amino acid itself. rsc.org
NMR is also a powerful tool for monitoring the progress of reactions involving this compound, such as the protection of amines and amino acids. wikipedia.org By observing the disappearance of the starting material signals and the appearance of new signals corresponding to the product, chemists can track the reaction's progress and determine its completion. rsc.org In some cases, a double set of peaks may be observed in the NMR spectrum due to the presence of cis and trans conformers around a newly formed bond. researchgate.net
Table 1: Representative ¹H NMR Chemical Shifts for Fmoc-Protected Compounds
| Functional Group | Chemical Shift (ppm) |
| Aromatic Protons (Fluorene) | 7.3 - 7.8 |
| Methylene Protons (CH₂) | ~4.5 |
| Methine Proton (CH) | ~4.2 |
| Note: Chemical shifts are approximate and can vary based on the specific molecule and solvent. |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. In the context of this compound, the most prominent feature in its IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the acyl chloride group. blogspot.com This peak typically appears at a high frequency, generally in the range of 1775-1810 cm⁻¹. blogspot.comuobabylon.edu.iq The high frequency is characteristic of highly reactive acyl halides. libretexts.orglibretexts.org
The presence of the fluorene group will also give rise to characteristic absorptions in the aromatic C-H and C=C stretching regions. When this compound reacts to form derivatives, such as amides or esters, the position of the carbonyl stretching frequency shifts to a lower wavenumber, providing clear evidence of the transformation. For example, the C=O stretch in an amide typically appears around 1630-1680 cm⁻¹, while in an ester it is found near 1735 cm⁻¹. uobabylon.edu.iquomustansiriyah.edu.iq
IR spectroscopy is particularly useful for monitoring the N-Fmoc protection of amines, where the disappearance of the N-H stretching vibration and the appearance of the characteristic amide and carbamate (B1207046) carbonyl bands confirm the reaction's success. rsc.orgrsc.org
Table 2: Characteristic IR Absorption Frequencies
| Functional Group | Absorption Range (cm⁻¹) |
| Acyl Chloride (C=O) | 1775 - 1810 |
| Amide (C=O) | 1630 - 1680 |
| Ester (C=O) | ~1735 |
| N-H Stretch | 3300 - 3500 |
| Aromatic C-H Stretch | >3000 |
| Note: These are general ranges and can be influenced by molecular structure and conjugation. |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z). For this compound, mass spectrometry can confirm its molecular weight of 228.67 g/mol . nih.gov
Electron impact (EI) ionization is a common technique used in mass spectrometry. When a molecule is ionized by EI, it can break apart into smaller, charged fragments. The resulting fragmentation pattern is often unique to the compound and can be used for structural elucidation. libretexts.orglibretexts.org A key feature in the mass spectrum of a compound containing a chlorine atom is the presence of an M+2 peak, which is an isotopic peak two mass units higher than the molecular ion peak (M+). chemguide.co.uk This arises from the natural abundance of the ³⁷Cl isotope, and the relative intensity of the M+ and M+2 peaks (approximately 3:1) is a clear indicator of the presence of a single chlorine atom. chemguide.co.uk
In the context of Fmoc-protected compounds, mass spectrometry is widely used to confirm the successful derivatization of molecules like amino acids and catecholamines. nih.govsigmaaldrich.comresearchgate.netchainonbio.com The mass spectrum will show the molecular ion of the derivatized product, and the fragmentation pattern will often include characteristic ions corresponding to the Fmoc group and the original molecule. chainonbio.com
UV-Vis Spectroscopy for Electronic Transitions and Conjugation Studies
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. libretexts.org This technique is particularly useful for studying compounds with conjugated π systems, such as the fluorene moiety in this compound. libretexts.org
The fluorene group has a characteristic UV absorption spectrum with distinct peaks. 20.210.105researchgate.net For instance, Fmoc-Cl in acetonitrile (B52724) exhibits strong absorption bands around 210 nm and 260 nm. researchgate.net These absorptions are generally attributed to π-π* transitions within the fluorenyl aromatic system. mdpi.com
When this compound is used to derivatize other molecules, the resulting product often retains the characteristic UV absorbance of the fluorene group. wikipedia.org This property is exploited in analytical applications, such as high-performance liquid chromatography (HPLC), where the strong UV absorbance of the Fmoc group allows for sensitive detection of the derivatized compounds. wikipedia.org Changes in the absorption spectrum, such as a shift in the maximum absorption wavelength (λmax), can provide information about changes in the electronic structure and conjugation of the molecule upon reaction. researchgate.netucf.edu
Computational Chemistry for Reaction Modeling and Prediction
Computational chemistry provides a powerful lens through which to investigate the intricacies of chemical reactions at a molecular level. By employing theoretical models, researchers can gain insights into reaction mechanisms and predict the properties of molecules.
Density Functional Theory (DFT) Calculations for Mechanistic Insights
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has proven to be a valuable tool for studying the properties and reactivity of fluorene-based compounds. researchgate.netacs.org
DFT calculations can be used to optimize the geometry of molecules like this compound and its derivatives, providing a detailed picture of their three-dimensional structure. acs.org Furthermore, these calculations can be employed to model reaction pathways and transition states, offering profound insights into the mechanisms of reactions involving this compound. researchgate.net For instance, DFT can help to elucidate the step-by-step process of amine protection with this compound, identifying the key intermediates and energy barriers involved.
Time-dependent DFT (TD-DFT) calculations are particularly useful for predicting the electronic absorption spectra of molecules. nih.gov By calculating the energies of electronic transitions, TD-DFT can help to interpret experimental UV-Vis spectra and assign the observed absorption bands to specific electronic transitions within the molecule. nih.gov This can be instrumental in understanding how structural modifications affect the photophysical properties of fluorene derivatives.
Theoretical Prediction of Reaction Pathways and Energy Landscapes
In the study of this compound, computational chemistry provides powerful tools for predicting the most likely pathways a reaction will follow. By mapping the potential energy surface, researchers can identify transition states, intermediates, and the energy barriers associated with them. This theoretical approach is crucial for understanding reaction mechanisms at a molecular level, optimizing reaction conditions, and predicting the formation of desired products versus unwanted byproducts.
Density Functional Theory (DFT) is a commonly employed method for these predictions. For reactions involving acyl chlorides like this compound, DFT calculations can elucidate the energetics of nucleophilic substitution. These reactions can proceed through different mechanisms, such as a concerted SN2-like pathway or a stepwise addition-elimination mechanism involving a tetrahedral intermediate. nih.gov Computational models can calculate the energy of these different pathways. For example, a study on the reaction of acyl chlorides with nucleophiles used DFT calculations to establish that a concerted pathway is often favored over one involving a stable tetrahedral intermediate. nih.gov
The process involves:
Geometry Optimization: Calculating the lowest energy structure for reactants, products, intermediates, and transition states.
Frequency Calculations: Confirming the nature of stationary points on the energy landscape (i.e., minima for stable species and first-order saddle points for transition states).
Intrinsic Reaction Coordinate (IRC) Calculations: Mapping the reaction path from a transition state down to the reactants and products, confirming that the identified transition state connects the correct species.
These computational studies allow for the construction of a detailed reaction energy profile, which graphically represents the energy changes throughout the reaction, providing key insights into the reaction's feasibility and kinetics.
Table 1: Computational Methods for Reaction Pathway Analysis
| Computational Method | Application in this compound Research | Key Insights Provided |
|---|---|---|
| Density Functional Theory (DFT) | Modeling nucleophilic substitution reactions (e.g., with alcohols or amines). | Determination of whether the reaction is concerted or stepwise; energy of activation; reaction thermochemistry. nih.gov |
| Time-Dependent DFT (TD-DFT) | Predicting electronic absorption spectra to help identify transient species. | Interpretation of experimental UV-Vis spectra of reaction intermediates. rsc.org |
| Intrinsic Reaction Coordinate (IRC) | Confirming the connection between a transition state and the corresponding reactants and products. | Validation of the calculated minimum energy path for a given reaction. mdpi.com |
Computational Studies on Stereoelectronic Effects and Reactivity Descriptors
Computational chemistry is instrumental in understanding the intrinsic properties of this compound that govern its reactivity. Stereoelectronic effects—the influence of orbital orientation and interactions on the molecule's structure and reactivity—can be quantified through theoretical calculations. For the fluorenyl system, the planar, electron-rich aromatic rings significantly influence the electrophilicity of the carbonyl carbon.
DFT calculations are used to determine various reactivity descriptors that predict how the molecule will behave in a chemical reaction. rsc.orgijcce.ac.ir These descriptors are derived from the molecule's calculated electronic structure.
Key reactivity descriptors include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. For an electrophile like this compound, the LUMO's energy and spatial distribution indicate the most likely site for nucleophilic attack—the carbonyl carbon. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability. ijcce.ac.ir
Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. For this compound, the map would show a highly positive (electron-deficient) region around the carbonyl carbon, confirming it as the primary electrophilic site, and negative (electron-rich) regions associated with the carbonyl oxygen and the aromatic rings. rsc.org
Fukui Functions: These functions provide a more quantitative measure of the reactivity at specific atomic sites, identifying which atoms are most susceptible to nucleophilic, electrophilic, or radical attack.
These computational analyses provide a detailed picture of the electronic factors that control the reactivity of this compound, complementing experimental findings.
Chromatographic and Purity Assessment Techniques in Research Protocols
Gas Chromatography (GC) for Purity and Reaction Mixture Analysis
Gas Chromatography (GC) is a fundamental analytical technique for assessing the purity of volatile and thermally stable compounds like this compound and its derivatives. Commercial suppliers of related compounds, such as 9-Methyl-9H-fluorene-9-carbonyl chloride, often use GC to certify purity levels, frequently achieving ≥99.0%. japsonline.comchromforum.org
In a research context, GC is used to:
Determine Purity: A pure sample will ideally show a single peak in the chromatogram. The presence of additional peaks indicates impurities, and their relative peak areas can be used to estimate their concentration.
Monitor Reaction Progress: By taking small aliquots from a reaction mixture over time, GC can track the disappearance of starting materials and the appearance of the product. This allows for the optimization of reaction times and conditions.
For acyl chlorides, direct analysis can be challenging due to their high reactivity. A common strategy involves derivatization, where the acyl chloride is reacted with an alcohol (e.g., methanol (B129727) or 2-propanol) to form a more stable ester. chromforum.orgscispace.com This ester is then analyzed by GC, often using a Flame Ionization Detector (FID).
Table 2: Typical GC Parameters for Acyl Chloride Analysis (via Derivatization)
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Column | DB-Wax or DB-5 (e.g., 30m x 0.53mm x 1µm) | Separates components based on polarity and boiling point. chromforum.org |
| Carrier Gas | Helium or Nitrogen | Transports the sample through the column. derpharmachemica.com |
| Injector Temperature | ~250 °C | Ensures rapid volatilization of the sample. chromforum.org |
| Oven Program | Temperature ramp (e.g., 40 °C to 230 °C at 10 °C/min) | Elutes compounds with different boiling points at different times. chromforum.org |
| Detector | Flame Ionization Detector (FID) | Provides a sensitive response for organic compounds. japsonline.com |
High-Performance Liquid Chromatography (HPLC) for Separation and Quantification
High-Performance Liquid Chromatography (HPLC) is a versatile and powerful technique for the separation, quantification, and purification of this compound. Due to the compound's aromatic fluorenyl group, it is strongly UV-active, making detection by Diode Array Detector (DAD) or a standard UV detector highly effective.
The most common mode for analysis is reversed-phase (RP) HPLC. In this setup, the compound is separated based on its hydrophobicity.
Typical RP-HPLC conditions involve:
Stationary Phase: A nonpolar column, most commonly a C18 (octadecylsilane) or C8 column.
Mobile Phase: A polar solvent mixture, typically consisting of acetonitrile and/or methanol with water. sielc.comwur.nl A gradient elution, where the proportion of the organic solvent is increased over time, is often used to effectively separate compounds with a range of polarities.
Detection: UV detection is set at a wavelength where the fluorene moiety shows maximum absorbance, often around 254 nm or 280 nm.
HPLC is particularly useful for monitoring reactions where the reactants, products, and byproducts have different polarities. For instance, in the reaction of this compound with an amine, the resulting amide product is significantly more polar. This difference allows for baseline separation of the product from the starting material, enabling accurate quantification and purity assessment. nih.gov
Column Chromatography for Purification Strategies
Column chromatography is the principal method for purifying this compound and its reaction products on a preparative scale in a laboratory setting. This technique separates compounds based on their differential adsorption to a solid stationary phase as a liquid mobile phase passes through it. researchgate.net
The separation strategy relies on polarity differences:
Stationary Phase: Silica gel is the most commonly used adsorbent for fluorene derivatives. Alumina can also be used. researchgate.netwinthrop.edu
Mobile Phase (Eluent): A solvent system of low to moderate polarity is typically chosen. A common approach is to use a mixture of a nonpolar solvent like hexanes and a slightly more polar solvent like ethyl acetate (B1210297) or dichloromethane. mdpi.com The separation begins with a low-polarity eluent, which allows less polar compounds to travel down the column faster. The polarity of the eluent can be gradually increased (gradient elution) to elute more polar compounds.
In a typical purification of a reaction involving this compound, the less polar starting material and byproducts will elute from the column first, followed by the more polar desired product as the solvent polarity is increased. Fractions are collected and analyzed by Thin-Layer Chromatography (TLC) to identify those containing the pure compound before the solvent is removed. odinity.com
Recrystallization Techniques for High Purity Compound Isolation
Recrystallization is a powerful purification technique used to obtain highly pure crystalline solids from crude reaction products. It is often employed as the final purification step for this compound after initial purification by column chromatography.
The principle of recrystallization is based on differences in solubility. An ideal solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point, while impurities are either highly soluble or insoluble at all temperatures. quora.com
For fluorene derivatives, the choice of solvent is critical:
Nonpolar compounds like fluorene itself are best recrystallized from nonpolar solvents like toluene (B28343) or a mixed solvent system like ethanol/water. brainly.comgoogle.com
The polarity of this compound is influenced by the polar acyl chloride group. Therefore, a solvent of moderate polarity or a mixed solvent system is often effective. Ethanol is frequently used for the recrystallization of fluorene-based compounds. 123helpme.com
The procedure involves dissolving the crude solid in a minimum amount of the hot solvent to create a saturated solution. The solution is then allowed to cool slowly. As the solubility decreases, the pure compound crystallizes out, leaving the majority of impurities dissolved in the mother liquor. The pure crystals are then collected by filtration.
Future Directions and Emerging Research Avenues for 9h Fluorene 9 Carbonyl Chloride
Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity
The reactivity of the carbonyl chloride group in 9H-fluorene-9-carbonyl chloride is central to its function, making it highly susceptible to nucleophilic attack. Future research is geared towards developing novel catalytic systems that can fine-tune this reactivity, allowing for greater control over reaction outcomes. The goal is to enhance reaction rates and improve selectivity, minimizing the formation of unwanted byproducts.
One area of exploration is the use of organocatalysts to modulate the electrophilicity of the carbonyl carbon. Chiral catalysts, in particular, could enable enantioselective acylations, a highly desirable transformation in the synthesis of pharmaceuticals and other bioactive molecules. Furthermore, the development of catalytic systems that are compatible with a broader range of functional groups will expand the utility of this compound in complex molecule synthesis.
| Catalyst Type | Potential Advantage | Research Focus |
| Organocatalysts | Enhanced selectivity, milder reaction conditions | Chiral amine and phosphine (B1218219) catalysts |
| Transition Metal Catalysts | Novel reaction pathways, cross-coupling applications | Palladium and copper-based systems |
| Biocatalysts (Enzymes) | High specificity, environmentally benign | Lipases and proteases for targeted acylations |
Exploration of Sustainable and Green Chemistry Routes for Synthesis and Application
In line with the growing emphasis on sustainable chemistry, researchers are actively seeking greener methods for both the synthesis and application of this compound. A significant advancement in this area is the development of an environmentally friendly method for the Fmoc protection of various amines and amino acids in aqueous media, eliminating the need for hazardous organic solvents. researchgate.net This catalyst-free approach offers high efficiency, excellent chemoselectivity, and simple product isolation, aligning with the principles of green chemistry. researchgate.net
Future efforts will likely focus on:
Alternative Solvents: Expanding the use of water and other benign solvents like ionic liquids or supercritical fluids for reactions involving this compound.
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, reducing waste.
Renewable Feedstocks: Investigating the potential for synthesizing the fluorene (B118485) backbone from renewable bio-based sources.
In Situ Generation: Developing methods for the in situ generation and use of this compound to avoid the isolation and storage of this reactive reagent. Research into combining the coupling and deprotection steps in solid-phase peptide synthesis (SPPS) into a single step is a move in this direction, aiming to reduce solvent consumption. peptide.com
Advanced Material Design Incorporating this compound as a Scaffold
The rigid, planar structure of the fluorene moiety makes it an attractive building block for the design of advanced materials with unique photophysical and electronic properties. The reactivity of the carbonyl chloride group provides a convenient handle for incorporating the fluorene scaffold into polymers, dendrimers, and other macromolecular architectures.
Emerging research in this area includes:
Organic Light-Emitting Diodes (OLEDs): Fluorene derivatives are known for their high fluorescence quantum yields and are being investigated for use in the emissive layer of OLEDs. mdpi.com this compound can be used to synthesize a variety of fluorene-containing polymers and small molecules for this purpose.
Sensors: The fluorescent properties of the fluorene core can be modulated by the binding of specific analytes. This principle is being exploited to develop chemosensors for the detection of metal ions, explosives, and other environmentally important substances.
Porous Polymers: The incorporation of the fluorene unit into porous organic polymers can lead to materials with high surface areas and tunable pore sizes, suitable for applications in gas storage, separation, and catalysis.
Innovative Applications in Targeted Bioorganic Transformations and Chemical Biology
Beyond its traditional role in peptide synthesis, this compound is finding new applications in the fields of bioorganic chemistry and chemical biology. chemimpex.com Its ability to selectively react with amines under mild conditions makes it a valuable tool for the modification of biomolecules.
Current and future research directions include:
Bioconjugation: The attachment of the fluorene group to proteins, nucleic acids, and other biomolecules can be used to introduce a fluorescent label for imaging studies or to modulate the biological activity of the target molecule. chemimpex.com
Drug Delivery: Fluorene-containing molecules are being explored as components of drug delivery systems. The hydrophobic nature of the fluorene core can facilitate the encapsulation of poorly water-soluble drugs, while the reactive handle allows for the attachment of targeting ligands.
Enzyme Inhibition: Derivatives of this compound have shown potential as inhibitors of certain enzymes. biosynth.com For example, some fluorenone derivatives have been investigated as potential topoisomerase inhibitors for cancer therapy. nih.gov
Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization
The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize organic synthesis, and reactions involving this compound are no exception. beilstein-journals.orgnih.gov These computational tools can be used to predict reaction outcomes, optimize reaction conditions, and even suggest novel synthetic routes.
Key areas where AI and ML are expected to make an impact include:
Reaction Condition Optimization: ML algorithms can analyze large datasets of chemical reactions to identify the optimal conditions (e.g., solvent, temperature, catalyst) for a given transformation involving this compound, leading to higher yields and purities. beilstein-journals.org
Predictive Modeling: By learning from existing chemical knowledge, AI models can predict the outcome of a reaction between this compound and a novel substrate, accelerating the discovery of new reactions and molecules.
Automated Synthesis: The integration of AI and ML with robotic systems can enable the automated synthesis of complex molecules, where the computer designs the synthetic route and the robot performs the experiments. This approach has the potential to significantly increase the efficiency and reproducibility of chemical synthesis.
Recent studies have demonstrated the power of ML in optimizing neural networks for predicting the kinetics of chemical reactions, which could be applied to transformations involving this compound. nih.gov Furthermore, ML is being used to design and optimize polymer membranes derived from metal-organic frameworks, a field where fluorene-based linkers could be employed. rsc.org
| AI/ML Application | Potential Benefit | Example |
| Reaction Optimization | Increased yield and selectivity, reduced experimental effort. | An ML model suggests the optimal base and solvent for an Fmoc protection reaction. |
| Retrosynthesis | Proposes novel and efficient synthetic routes. | An AI tool designs a multi-step synthesis of a complex fluorene-containing material. |
| Property Prediction | Predicts the photophysical or biological properties of new fluorene derivatives. | A neural network predicts the fluorescence emission wavelength of a novel sensor molecule. |
Q & A
Q. What synthetic methodologies are most effective for preparing 9H-fluorene-9-carbonyl chloride with high purity?
The synthesis typically involves functionalization of the fluorene backbone. A common approach is the reaction of 9H-fluorene derivatives with phosgene (COCl₂) or thionyl chloride (SOCl₂) to introduce the carbonyl chloride group. For instance, 9-methyl-9H-fluorene-9-carbonyl chloride (≥99.0% purity) is synthesized via C–C bond formation reactions, leveraging the reactivity of the fluorene core . Purification often employs recrystallization or column chromatography, with GC analysis used to confirm purity.
Q. How can researchers validate the structural integrity of this compound derivatives?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural validation. Programs like SHELXL (part of the SHELX suite) are widely used for refining crystal structures, even for complex fluorene derivatives. For example, studies on similar compounds, such as 9-chloromethyl-9-[(9H-fluoren-9-yl)methyl]-9H-fluorene, employed SHELX for high-precision refinement (R factor = 0.041) . Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) complement crystallographic data.
Q. What analytical techniques are suitable for quantifying impurities in this compound?
Gas chromatography (GC) is frequently used for purity assessment (>99% GC purity is achievable) . High-performance liquid chromatography (HPLC) with UV detection is ideal for detecting polar impurities, while mass spectrometry (MS) identifies non-volatile byproducts. For trace metal analysis, inductively coupled plasma mass spectrometry (ICP-MS) is recommended.
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?
The rigid fluorene backbone imposes steric constraints, limiting accessibility to the carbonyl chloride group. Electronically, the fluorene system’s conjugation stabilizes intermediates but may reduce electrophilicity. For example, in Suzuki-Miyaura couplings, the reaction requires optimized Pd catalysts (e.g., Pd(PPh₃)₄) and elevated temperatures (80–100°C) to overcome steric hindrance . Computational studies (DFT) can predict reactive sites by analyzing frontier molecular orbitals.
Q. What strategies are effective for resolving contradictions in crystallographic data for fluorene-carbonyl derivatives?
Discrepancies in bond lengths or angles may arise from disorder or twinning. For 9-oxo-9H-fluorene-2,7-dicarbonyl dichloride, resolving intramolecular hydrogen bonds (e.g., C–H⋯Cl interactions) requires high-resolution data (≤0.8 Å) and iterative refinement in SHELXL . Twinned crystals can be handled using the TWIN/BASF protocol in SHELX, as demonstrated for fluorene-based structures .
Q. How can this compound be utilized in peptide synthesis or biomolecular engineering?
While not directly used in peptide coupling, its derivatives (e.g., 9-fluorenylmethyl chloroformate, Fmoc-Cl) are critical for N-terminal protection in solid-phase peptide synthesis (SPPS). The fluorene group enhances solubility in organic solvents and enables UV monitoring of deprotection steps (λ = 301 nm) . Recent studies explore its application in synthesizing fluorescent probes via conjugation with amino acids like lysine .
Q. What computational methods are recommended for modeling the photophysical properties of this compound?
Time-dependent density functional theory (TD-DFT) with B3LYP/6-31G(d) basis sets accurately predicts UV-Vis absorption spectra. For example, 9-fluorenone (a related compound) exhibits a calculated λ_max at 365 nm, aligning with experimental data . Molecular dynamics (MD) simulations further elucidate solvent effects on fluorescence quantum yield.
Methodological Considerations
- Crystallography : Prioritize low-temperature (100 K) data collection to minimize thermal motion artifacts .
- Synthesis : Use anhydrous conditions to prevent hydrolysis of the carbonyl chloride group.
- Safety : Handle with corrosion-resistant equipment (e.g., PTFE-lined caps) due to its Skin Corr. 1B hazard classification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
